Maraviroc

Vue d'ensemble

Description

Maraviroc is a chemokine receptor antagonist developed by Pfizer, marketed under the brand names Selzentry in the United States and Celsentri in the European Union . It is primarily used as an antiretroviral medication for the treatment of CCR5-tropic HIV-1 infection . This compound works by blocking the CCR5 receptor on the surface of certain human cells, preventing the HIV virus from entering these cells .

Applications De Recherche Scientifique

Maraviroc has a wide range of scientific research applications:

Mécanisme D'action

Maraviroc functions as an entry inhibitor by selectively binding to the CCR5 receptor on the surface of human cells . This binding prevents the HIV-1 gp120 protein from associating with the CCR5 receptor, thereby blocking the virus from entering the host cell . The drug acts as a negative allosteric modulator of the CCR5 receptor, inducing a conformational change that inhibits the interaction between the receptor and the virus .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Maraviroc selectively binds to the human chemokine receptor CCR5 present on the membrane of CD4 cells (T-cells), preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells . This interaction is crucial for the biochemical reactions involving this compound.

Cellular Effects

This compound, by binding to CCR5, blocks HIV from entering human cells . This influences cell function by preventing the virus from integrating into the host genome, thus preventing the production of new viral particles. This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound is an entry inhibitor and works by blocking HIV from entering human cells . Specifically, this compound is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This prevents the virus from fusing with the human cell membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. This compound is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance . The half-life of this compound is approximately 16 hours .

Metabolic Pathways

This compound is extensively metabolized by CYP3A4 . This enzyme plays a crucial role in the metabolic pathway of this compound. The major metabolic pathways of this compound involve oxidation and N-dealkylation .

Transport and Distribution

This compound does not inhibit any of the three studied ABC transporters, and its permeability is not affected by ABCG2 or ABCC2 . This compound shows affinity for human ABCB1 and the endogenous canine Abcb1 expressed in MDCKII cells . This suggests that ABCB1/Abcb1 facilitate in situ this compound transport .

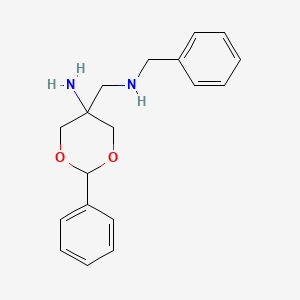

Méthodes De Préparation

Maraviroc can be synthesized using various methods. This method involves the direct alkylation of an amine with an alcohol under technologically acceptable conditions . The process includes improved isolation and purification steps to obtain high-purity this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale manufacturing to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Maraviroc undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

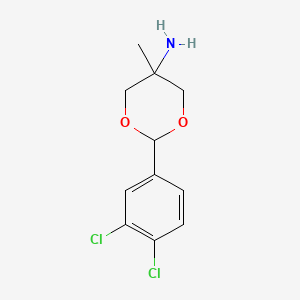

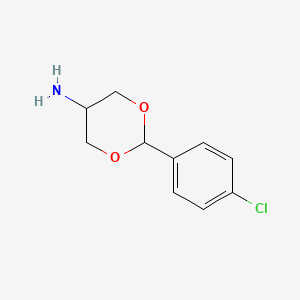

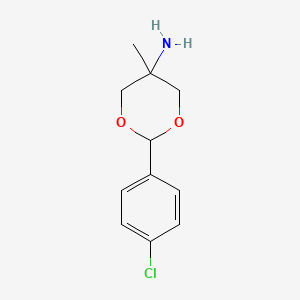

Comparaison Avec Des Composés Similaires

Maraviroc is unique among antiretroviral agents as it targets a human receptor rather than the virus itself . Similar compounds include other CCR5 antagonists, such as:

Vicriviroc: Another CCR5 antagonist with similar mechanisms of action but different pharmacokinetic properties.

Propriétés

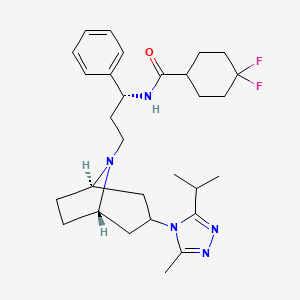

IUPAC Name |

4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHKUDZZFZSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

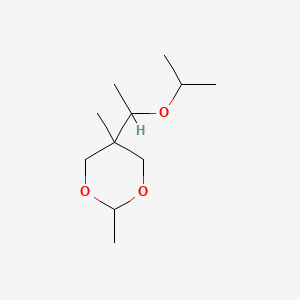

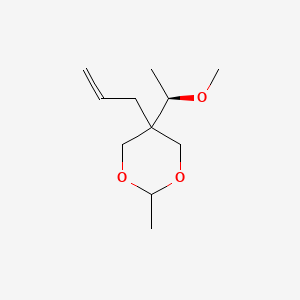

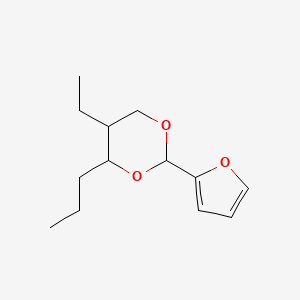

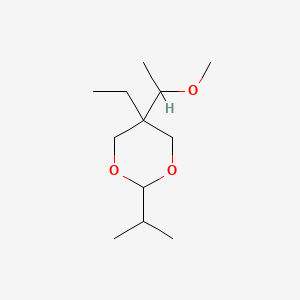

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

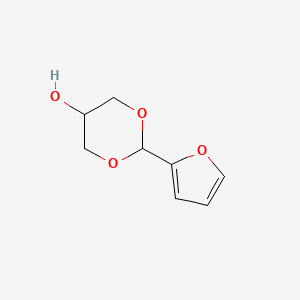

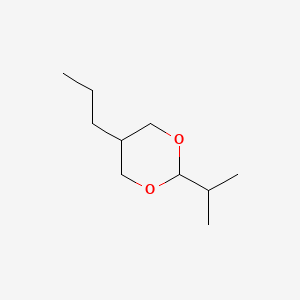

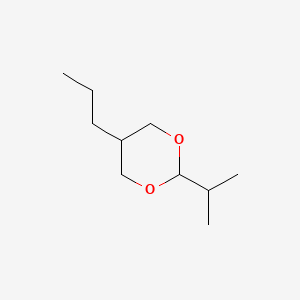

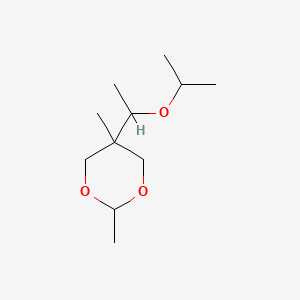

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.